molecular formula C20H35NO11 B566047 (4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one CAS No. 501665-88-9

(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one

Cat. No. B566047
M. Wt: 465.496
InChI Key: BSKMCHXCKWARJQ-SDDZOSIQSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.



Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction, as well as the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Solubility Studies

Research on the solubility of complex saccharides and similar compounds in ethanol-water solutions indicates the importance of understanding the solubility characteristics for pharmaceutical and chemical engineering applications. For instance, studies have detailed the solubility behaviors of compounds like xylose, mannose, maltose monohydrate, and trehalose dihydrate in ethanol-water mixtures, which are relevant for the extraction and formulation processes in drug development (Gong et al., 2012).

Glycosidase Inhibition

Compounds structurally related to the queried molecule have been investigated for their glycosidase inhibitory activities, which is crucial for the development of therapeutic agents against diabetes, cancer, and viral infections. For example, the isolation and characterization of new pyrrolidine alkaloids from Broussonetia species have shown potential as glycosidase inhibitors, highlighting their significance in medicinal chemistry research (Tsukamoto et al., 2001).

Synthetic Methodologies

Advancements in the synthetic methodologies for polyhydroxylated amines and derivatives from compounds like (S)-pyroglutamic acid illustrate the ongoing efforts to develop more efficient and selective synthesis routes. These methodologies are fundamental for producing complex molecules that serve as key intermediates or active pharmaceutical ingredients (Ikota, 2014).

Density and Viscosity Studies

Understanding the physical properties, such as density and viscosity, of sugar alcohol aqueous solutions, including those related to polyhydroxylated compounds, is essential for various industrial and research applications. Such studies support the development of formulations and the optimization of reaction conditions (Zhu et al., 2010).

Safety And Hazards

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Future Directions

This section discusses potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.


I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to try to provide more specific information.


properties

IUPAC Name

(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO11/c1-8(2)3-9-4-12(24)21(5-9)19-16(28)15(27)18(11(7-23)30-19)32-20-17(29)14(26)13(25)10(6-22)31-20/h8-11,13-20,22-23,25-29H,3-7H2,1-2H3/t9-,10-,11-,13+,14+,15-,16-,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKMCHXCKWARJQ-SDDZOSIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)N(C1)C2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CC(=O)N(C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregabalin conjugate PD0224378

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